molecular formula C24H17Cl2F3N4O4 B15137007 HSD17B13-IN-62-d3

HSD17B13-IN-62-d3

Cat. No.: B15137007
M. Wt: 556.3 g/mol
InChI Key: TUQNXIQURRVRBT-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSD17B13-IN-62-d3 is a compound known for its inhibitory effects on the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . The compound has shown potential in scientific research, particularly in the study of liver diseases.

Preparation Methods

The synthesis of HSD17B13-IN-62-d3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.

Chemical Reactions Analysis

HSD17B13-IN-62-d3 undergoes various chemical reactions, including oxidation and reduction. The enzyme it inhibits, HSD17B13, is an NAD(P)H-dependent oxidoreductase, which means it participates in reactions that involve the transfer of electrons. Common reagents used in these reactions include NAD(P)H and various substrates like steroids . The major products formed from these reactions are typically oxidized or reduced forms of the substrates.

Scientific Research Applications

HSD17B13-IN-62-d3 is primarily used in scientific research related to liver diseases. It has been shown to inhibit the activity of HSD17B13, which is upregulated in patients with NAFLD and NASH . By inhibiting this enzyme, the compound helps in studying the progression of these diseases and evaluating potential therapeutic interventions. Additionally, it has applications in the study of steroid metabolism and the development of drugs targeting liver diseases .

Properties

Molecular Formula

C24H17Cl2F3N4O4

Molecular Weight

556.3 g/mol

IUPAC Name

4,6-dichloro-5-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide

InChI

InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)/i2D3

InChI Key

TUQNXIQURRVRBT-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C

Canonical SMILES

CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F

Origin of Product

United States

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